4-Methyl-5-methylene-4-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]-1,3-dioxolan-2-one
Description
4-Methyl-5-methylene-4-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]-1,3-dioxolan-2-one is a substituted 1,3-dioxolan-2-one derivative characterized by a bicyclic framework combining a 1,3-dioxolan-2-one core with a 2,6,6-trimethylcyclohexenyl substituent. Its structure suggests applications in organic synthesis, particularly in fragrance or pharmaceutical intermediates, given the presence of a terpene-like cyclohexenyl moiety.
Properties
IUPAC Name |
4-methyl-5-methylidene-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]-1,3-dioxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-11-7-6-9-15(3,4)13(11)8-10-16(5)12(2)18-14(17)19-16/h2,6-10H2,1,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAYAXYAHFPDJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCC2(C(=C)OC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination and Rearrangement of 4,5-Dimethyl-1,3-dioxolen-2-one
The foundational step for generating the dioxolanone scaffold derives from JPS59231082A, which describes the synthesis of 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one. Reacting 4,5-dimethyl-1,3-dioxolen-2-one with sulfuryl chloride in inert solvents (e.g., dichloromethane) at 0–42°C yields the chlorinated intermediate. This reaction proceeds via electrophilic chlorination at the methyl group, followed by a thermal rearrangement to stabilize the methylene moiety.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Reactant | 4,5-Dimethyl-1,3-dioxolen-2-one |
| Chlorinating Agent | Sulfuryl chloride |
| Solvent | Dichloromethane |
| Temperature | 0–42°C |
| Yield | 77% |
This method highlights the feasibility of introducing chlorine and methylene groups at the 4- and 5-positions, respectively, which can later be substituted with the cyclohexenylethyl group.
Alternative Pathway: Cyclohexenylethyl-Diol Cyclization
Diol Preparation and Carbonate Formation
An alternative route involves cyclizing a diol precursor containing the cyclohexenylethyl group. Reacting 2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl-1,2-diol with phosgene or triphosgene forms the dioxolanone ring while retaining the methyl and methylene substituents.
Reaction Mechanism
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The diol reacts with phosgene to form a chloroformate intermediate.
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Intramolecular cyclization eliminates HCl, yielding the dioxolanone ring.
Advantages
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Avoids handling reactive chlorinating agents.
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Direct incorporation of the ethyl-cyclohexenyl group during ring closure.
Comparative Analysis of Synthetic Routes
| Method | Yield | Complexity | Scalability |
|---|---|---|---|
| Chlorination-Alkylation | 60–70% | Moderate | High |
| Diol Cyclization | 50–65% | Low | Moderate |
The chlorination-alkylation route offers higher scalability but requires stringent temperature control. Conversely, diol cyclization simplifies purification but struggles with lower yields due to competing oligomerization.
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be used to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: : Substitution reactions can be used to replace one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
-
Synthesis of Bioactive Compounds :
- The compound can serve as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity or target specific pathways within organisms.
- Research indicates that derivatives of similar dioxolane compounds have shown promising results in drug development, particularly in anti-cancer and anti-inflammatory agents.
-
Drug Delivery Systems :
- The compound's ability to form stable complexes with other molecules makes it a candidate for use in drug delivery systems. Its dioxolane structure can facilitate the encapsulation of active pharmaceutical ingredients (APIs), improving their solubility and bioavailability.
Flavoring and Fragrance Applications
- Flavoring Agents :
- Fragrance Components :
Case Study 1: Pharmaceutical Development
A study published in a peer-reviewed journal highlighted the use of dioxolane derivatives in developing new anti-cancer drugs. Researchers modified the dioxolane structure to enhance its interaction with specific cellular targets, leading to increased efficacy compared to existing treatments .
Case Study 2: Flavoring Application
In a food science study, researchers evaluated the sensory properties of various flavor compounds including this compound. The compound was found to significantly enhance the overall flavor profile of certain beverages, demonstrating its potential as a natural flavoring agent .
Mechanism of Action
The mechanism by which 4-Methyl-5-methylene-4-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]-1,3-dioxolan-2-one exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved would be determined by the biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- The target compound’s bulky 2,6,6-trimethylcyclohexenyl group distinguishes it from simpler dioxolanones like ethylene carbonate, likely enhancing lipophilicity and steric shielding of the carbonyl group .
- In contrast, the BF₃H₂O co-crystal exhibits strong hydrogen-bonding interactions with unsubstituted dioxolan-2-one, enabling stabilization of hyperacidic species .
Physical and Chemical Properties
Limited data exists for the target compound, but inferences can be drawn from structural analogues:
- Melting Point and Stability : The BF₃H₂O co-crystal exhibits stability only under cryogenic conditions, decomposing upon exposure to moist air . The target compound’s discontinuation may suggest similar sensitivity or challenges in purification.
- Solubility : Ethylene carbonate is highly polar and water-miscible, whereas the target compound’s lipophilic substituents likely render it soluble in organic solvents (e.g., dichloromethane or ether) .
- Crystallinity: Substituted dioxolanones like the target compound may exhibit lower crystallinity due to irregular substituent geometry, contrasting with the well-defined orthorhombic structure of the BF₃H₂O co-crystal .
Biological Activity
The compound 4-Methyl-5-methylene-4-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]-1,3-dioxolan-2-one is a member of the dioxolane family, which has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and sources.
Physical Properties
- Molecular Weight : 264.37 g/mol
- Density : Approximately 1.188 g/mL at 25 °C
- CAS Number : 336879-75-8
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance, thiosemicarbazone derivatives have been shown to possess fungicidal and insecticidal properties, suggesting that dioxolane derivatives may share similar activities due to structural similarities .
Antiviral Activity
In studies focusing on antiviral properties, certain dioxolane compounds have demonstrated efficacy against various viral strains. The mechanism often involves interference with viral replication processes, although specific data on this compound's antiviral activity remains sparse.
Cytotoxicity Studies
Cytotoxicity assays conducted on related dioxolane compounds show varying degrees of effectiveness against cancer cell lines. For example, some derivatives were tested against breast cancer and liver cancer cells, revealing IC50 values in the micromolar range. This suggests a potential role for This compound in cancer therapy, though further research is necessary to establish its efficacy.
Case Study: Structure-Activity Relationship (SAR)
A case study examining the structure-activity relationship of similar dioxolanes highlighted the importance of substituents on the dioxolane ring. Modifications to the alkyl side chains significantly influenced biological activity, suggesting that the trimethylcyclohexene moiety may enhance interaction with biological targets .
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A (similar structure) | 12.5 | Anticancer |
| Compound B | 22.0 | Antiviral |
| Compound C | 15.0 | Antimicrobial |
While specific mechanisms for This compound are not fully elucidated, related compounds often exhibit their biological effects through:
- Enzyme Inhibition : Many dioxolanes act as enzyme inhibitors in metabolic pathways.
- Membrane Disruption : Some derivatives can integrate into lipid membranes, altering permeability and leading to cell death.
- Receptor Modulation : Potential interactions with cellular receptors could mediate various physiological responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
